molecular formula C17H23NO8S B11928732 Xanthiside

Xanthiside

Cat. No.: B11928732
M. Wt: 401.4 g/mol
InChI Key: AKXSDYSKIVXIJA-JCILWVLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Xanthiside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Xanthiside involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate the activity of key proteins involved in these processes .

Biological Activity

Xanthiside, also known as Xanthiazone O-β-D-glucoside, is a compound derived from various natural sources and has garnered attention for its potential biological activities, particularly in the context of xanthine oxidase (XO) inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Overview of Xanthine Oxidase

Xanthine oxidase is an enzyme involved in the metabolism of purines, leading to the production of uric acid and reactive oxygen species (ROS). Elevated XO activity is associated with conditions such as gout and oxidative stress-related diseases. Thus, inhibitors of XO are of significant interest for therapeutic applications.

This compound has been shown to exhibit xanthine oxidase inhibitory activity , which can help manage hyperuricemia and its associated disorders. The compound acts by binding to the active site of XO, thereby preventing the conversion of hypoxanthine and xanthine to uric acid. This inhibition not only reduces uric acid levels but also decreases oxidative stress by limiting ROS production.

Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on XO:

  • IC50 Values : The IC50 value of this compound when using xanthine as a substrate was reported at 52.75 μg/mL, indicating a potent inhibitory effect compared to other natural compounds .
  • Comparative Analysis : In a comparative study involving various extracts, this compound demonstrated competitive inhibition similar to that of allopurinol, a standard treatment for gout .

Chemical Composition and Activity

The chemical composition analysis of extracts containing this compound revealed several active constituents contributing to its biological activity. For instance:

CompoundIC50 (μg/mL)Substrate Used
This compound52.75Xanthine
Limonene37.69Hypoxanthine
2-Methyl Ester-1H-Pyrrole-4-Carboxylic Acid48.86Xanthine

This table illustrates how this compound compares with other compounds in terms of XO inhibition potency .

Case Studies

  • Study on Plant Extracts : A study examining the essential oil from P. chinensis found that fractions containing this compound exhibited significant XO inhibition, supporting its potential application in managing gout .
  • Synergistic Effects : Another investigation into the combined effects of this compound with other natural products suggested enhanced efficacy when used in conjunction with flavonoids like quercetin, which also possess antioxidant properties .

Properties

Molecular Formula

C17H23NO8S

Molecular Weight

401.4 g/mol

IUPAC Name

8,8-dimethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione

InChI

InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m1/s1

InChI Key

AKXSDYSKIVXIJA-JCILWVLBSA-N

Isomeric SMILES

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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